BenchChemオンラインストアへようこそ!

1-Phenyl-1H-imidazole-4-carboxamide

Antimicrobial screening SAR Broad-spectrum activity

1-Phenyl-1H-imidazole-4-carboxamide (CAS 2089300-98-9; also indexed as N-phenyl-1H-imidazole-4-carboxamide, CAS 13189-13-4) is a heterocyclic building block with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol. Structurally, it features an imidazole ring substituted with a phenyl group at the N1 position and a carboxamide at the C4 position.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B8053225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-imidazole-4-carboxamide
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)9-6-13(7-12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
InChIKeyNNMGODHHAMOITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-imidazole-4-carboxamide: Core Properties and Comparator Landscape for Procurement Decision-Making


1-Phenyl-1H-imidazole-4-carboxamide (CAS 2089300-98-9; also indexed as N-phenyl-1H-imidazole-4-carboxamide, CAS 13189-13-4) is a heterocyclic building block with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol [1]. Structurally, it features an imidazole ring substituted with a phenyl group at the N1 position and a carboxamide at the C4 position [1]. The compound belongs to the N-phenylimidazole carboxamide class, which has been investigated across multiple therapeutic target families including xanthine oxidase (XO), 3-phosphoinositide-dependent protein kinase-1 (PDK-1), cannabinoid receptors, and microbial pathogens [2][3]. Its closest comparators for scientific selection include the 5-carboxamide regioisomer (1-Phenyl-1H-imidazole-5-carboxamide, CAS 1098355-91-9), the 2-carboxamide regioisomer (N-Phenyl-1H-imidazole-2-carboxamide, CAS 63678-16-0), and substituted analogs such as N-(4-nitrophenyl)-1H-imidazole-4-carboxamide (6e) and N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide (6j) [3][2].

Why 1-Phenyl-1H-imidazole-4-carboxamide Cannot Be Interchanged with Its Regioisomers or Substituted Analogs


Regioisomeric imidazole carboxamides are not functionally equivalent despite sharing identical molecular formulae. The position of the carboxamide group (C4 vs. C5 vs. C2) dictates the hydrogen-bonding orientation within enzyme active sites, directly impacting target engagement and pharmacological profile [1]. The 4-carboxamide regioisomer has been specifically employed in antimicrobial SAR studies where its broad-spectrum activity against six microbial strains has been documented, while the 5-carboxamide regioisomer has been independently reported as a JAK3 kinase inhibitor (IC50 of 6 nM) and HIV-1 integrase interaction inhibitor, targets for which no corresponding activity has been reported for the 4-carboxamide isomer [1][2]. Similarly, substituted analogs such as N-(4-nitrophenyl)-1H-imidazole-4-carboxamide (6e) and N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide (6j) demonstrate markedly enhanced antitubercular potency compared to the parent 4-carboxamide (6a), which lacks significant antitubercular activity [3]. These divergences underscore why generic substitution within this compound class can lead to erroneous experimental conclusions or failed screening campaigns.

Quantitative Differentiation Evidence for 1-Phenyl-1H-imidazole-4-carboxamide vs. Comparators


Broad-Spectrum Antimicrobial Coverage: N-Phenyl-4-carboxamide (6a) vs. Substituted 4-Carboxamide Analogs

In a head-to-head antimicrobial evaluation of ten imidazole carboxamide derivatives (6a–6j), compound 6a (N-phenyl-1H-imidazole-4-carboxamide) was one of only three compounds (alongside 6f and 6g) to exhibit significant activity against both bacterial and fungal strains. Specifically, 6a demonstrated a broad activity spectrum encompassing Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (P. aeruginosa, E. coli), and fungi (A. niger, C. albicans) [1]. In contrast, the most potent antitubercular compounds in the series—6e (N-(4-nitrophenyl)-1H-imidazole-4-carboxamide) and 6j (N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide)—lacked this breadth of antimicrobial coverage [1]. This positions 6a as a broad-spectrum reference compound within this chemotype, distinct from nitro- or halo-substituted analogs optimized for narrower antitubercular selectivity.

Antimicrobial screening SAR Broad-spectrum activity

Regioisomeric Target Selectivity: 4-Carboxamide vs. 5-Carboxamide vs. 2-Carboxamide Isomers

The three regioisomeric N-phenyl imidazole carboxamides demonstrate divergent biological target profiles. The 4-carboxamide isomer (1-Phenyl-1H-imidazole-4-carboxamide) has been characterized as a broad-spectrum antimicrobial scaffold and a precursor to potent xanthine oxidase inhibitors, with the elaborated derivative 12r achieving an IC50 of 0.028 µM against XO, approaching the potency of the clinical drug topiroxostat (IC50 = 0.017 µM) [1]. Independently, the 5-carboxamide regioisomer (CAS 1098355-91-9) has been reported as a selective JAK3 kinase inhibitor with an IC50 of 6 nM in Jurkat T-cell assays [2], while the 2-carboxamide regioisomer (CAS 63678-16-0) has shown activity against stomach and colon cancer cells in animal models . No cross-target activity has been reported—the 4-carboxamide isomer has not been described as a JAK3 inhibitor, nor has the 5-carboxamide isomer been profiled in antimicrobial or XO assays.

Regioisomer comparison Target engagement Kinase inhibition

Xanthine Oxidase Inhibitor Scaffold Efficiency: Parent 4-Carboxamide vs. Optimized Derivative 12r

The N-phenyl-1H-imidazole-4-carboxamide scaffold served as the structural basis for an extensive SAR campaign yielding compound 12r (N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide), the most potent XO inhibitor in the series with an IC50 of 0.028 µM [1]. This derivative achieved near-equivalence to the clinical XO inhibitor topiroxostat (IC50 = 0.017 µM) and demonstrated a 30.61% reduction in uric acid levels at 1 hour in vivo, compared to 22.4% for the earlier lead compound g25 [1]. The parent 4-carboxamide provides the essential pharmacophoric elements (N-phenyl imidazole carboxamide core) upon which these potency gains were achieved through iterative substitution, demonstrating scaffold tractability that may not be available with the 5-carboxamide or 2-carboxamide regioisomers, which have not been reported in XO inhibitor development.

Xanthine oxidase inhibition Lead optimization Scaffold efficiency

Physicochemical Differentiation: Molecular Properties vs. Substituted Analogs

With a molecular weight of 187.20 g/mol, XLogP3-AA of 1.2, only 2 hydrogen bond donors and 2 hydrogen bond acceptors, and 2 rotatable bonds, 1-Phenyl-1H-imidazole-4-carboxamide falls within favorable fragment-like physicochemical space [1]. This contrasts with more elaborated biologically active derivatives: compound 12r possesses a molecular weight >400 g/mol with multiple additional rotatable bonds and aromatic rings [2]; the PDK-1 inhibitor analogs described in patent WO-2011149874-A2 typically exceed 350 g/mol with additional substituted aromatic systems [3]. The minimal structure of the parent compound makes it suitable as a fragment for fragment-based drug discovery (FBDD) or as an early-stage SAR starting point where molecular complexity can be systematically increased.

Physicochemical properties Drug-likeness Fragment-based design

Antitubercular Selectivity Trade-off: Parent 6a vs. Nitro- and Halo-Substituted Analogs

In the Sultana & Kumar (2023) study, the parent N-phenyl-1H-imidazole-4-carboxamide (6a) exhibited broad-spectrum antibacterial and antifungal activity but did not demonstrate significant antitubercular activity. In contrast, the 4-nitrophenyl analog (6e) and the 3,4-dichlorophenyl analog (6j) demonstrated the maximum antitubercular activity within the 10-compound series [1]. This differential profile establishes 6a as a useful selectivity control compound: it confirms that the imidazole-4-carboxamide scaffold itself is not inherently antitubercular and that the electron-withdrawing nitro or chloro substituents on the N-phenyl ring are required for antitubercular potency [1].

Antitubercular activity Selectivity profiling Negative control

PDK-1 Inhibitor Scaffold: N-Phenyl-4-carboxamide as a Privileged Chemotype in Patent Literature

The N-phenyl imidazole-4-carboxamide scaffold forms the structural basis of a dedicated patent class (exemplified by WO-2011149874-A2 and US-8623857) claiming PDK-1 inhibitors for cancer treatment [1]. The patent describes compounds of Formula (I) wherein the N-phenyl imidazole carboxamide core is conserved while D, T, R1, R2, R3, and R6 positions are systematically varied [1]. While specific IC50 values for the unsubstituted parent compound are not disclosed in the patent abstract, the designation of this scaffold as the core pharmacophore across an entire patent family indicates its validated role as a PDK-1 recognition element [1]. By contrast, the 5-carboxamide and 2-carboxamide regioisomers are not claimed in PDK-1 patent families, suggesting that the 4-carboxamide orientation is specifically required for PDK-1 binding pocket complementarity [1][2].

PDK-1 inhibition Cancer Patent analysis

Optimal Procurement and Application Scenarios for 1-Phenyl-1H-imidazole-4-carboxamide


Broad-Spectrum Antimicrobial Screening Campaigns

For academic or industrial antimicrobial discovery programs that require a compound with demonstrated activity across Gram-positive, Gram-negative, and fungal species, 1-Phenyl-1H-imidazole-4-carboxamide (6a) provides a multi-species-active starting scaffold. As documented in the Sultana & Kumar (2023) study, 6a was one of only three compounds among ten imidazole carboxamide derivatives to show significant activity against all six tested microbial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans), whereas antitubercular-optimized analogs (6e, 6j) exhibited a narrower spectrum [1]. Procurement of 6a is recommended when the screening objective is to identify hits with the widest possible coverage before optimizing for potency against specific pathogens.

Xanthine Oxidase Inhibitor Lead Generation and SAR Expansion

The N-phenyl-1H-imidazole-4-carboxamide scaffold is the validated starting point for generating potent xanthine oxidase inhibitors, as demonstrated by the Hu et al. (2023) SAR study in which systematic elaboration of this core yielded compound 12r (XO IC50 = 0.028 µM) with near-clinical potency and demonstrated in vivo uric acid lowering efficacy (30.61% reduction at 1 h) [2]. Procurement of the 4-carboxamide regioisomer is essential for XO inhibitor programs, as the 5-carboxamide and 2-carboxamide regioisomers have not been reported to be active against this target. Researchers should source the compound with confirmed regioisomeric purity (NMR-verified) before initiating derivatization.

Regioisomer Selectivity Control in Kinase or Antimicrobial Assays

Given that the 4-carboxamide, 5-carboxamide, and 2-carboxamide regioisomers have non-overlapping biological target profiles (4-carboxamide: antimicrobial/XO; 5-carboxamide: JAK3 kinase/HIV-1 integrase; 2-carboxamide: anticancer), the 4-carboxamide isomer is indispensable as a selectivity control compound [1][3]. In kinase selectivity panels or antimicrobial profiling experiments, including 1-Phenyl-1H-imidazole-4-carboxamide alongside its regioisomers enables conclusive attribution of biological activity to the specific carboxamide position. Researchers must ensure the regioisomeric identity of purchased material through independent analytical verification (¹H NMR, HPLC retention time comparison against authentic standards) prior to use.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 187.20 g/mol, XLogP3-AA of 1.2, and only 2 hydrogen bond donors and 2 rotatable bonds, 1-Phenyl-1H-imidazole-4-carboxamide meets established fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, rotatable bonds ≤ 3) [4]. This makes it suitable for inclusion in fragment-screening libraries targeting enzymes such as XO, PDK-1, or novel imidazole-binding proteins. Its established SAR tractability—demonstrated by the successful optimization to low-nanomolar XO inhibitors—further supports its value as a fragment hit with a defined optimization path, reducing the risk of investing in a fragment that cannot be efficiently elaborated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.